molecular formula C8H6N4O8 B3045216 N-(2,4,6-Trinitrophenyl)glycine CAS No. 1032-44-6

N-(2,4,6-Trinitrophenyl)glycine

Cat. No.: B3045216
CAS No.: 1032-44-6
M. Wt: 286.16 g/mol
InChI Key: BUBMNUKMCHTIRR-UHFFFAOYSA-N
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Description

N-(2,4,6-Trinitrophenyl)glycine is an organic compound characterized by the presence of a glycine moiety attached to a 2,4,6-trinitrophenyl group. This compound is notable for its nitroaromatic structure, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trinitrophenyl)glycine typically involves the nitration of phenylglycine derivatives. One common method includes the reaction of glycine with 2,4,6-trinitrochlorobenzene under basic conditions. The reaction proceeds as follows:

  • Dissolve glycine in an aqueous solution of sodium hydroxide.
  • Add 2,4,6-trinitrochlorobenzene to the solution.
  • Stir the mixture at room temperature for several hours.
  • Acidify the reaction mixture to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Trinitrophenyl)glycine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Nitric acid, sulfuric acid.

Major Products Formed:

    Reduction: 2,4,6-triaminophenylglycine.

    Substitution: Various substituted phenylglycine derivatives.

    Oxidation: 4,6-dinitro-2-nitrosoaniline.

Scientific Research Applications

N-(2,4,6-Trinitrophenyl)glycine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other nitroaromatic compounds.

    Biology: In the study of enzyme-linked immunosorbent assays (ELISA) for the detection of nitroaromatic compounds.

    Medicine: Potential use in the development of antitumor agents due to its nitroaromatic structure.

    Industry: Used in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trinitrophenyl)glycine involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through its ability to induce oxidative stress and disrupt cellular processes.

Comparison with Similar Compounds

N-(2,4,6-Trinitrophenyl)glycine can be compared with other nitroaromatic compounds such as:

    2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the glycine moiety.

    2,4,6-Trinitrophenol (Picric Acid): Similar nitroaromatic structure but with a hydroxyl group instead of glycine.

    2,4,6-Trinitroaniline: Similar nitroaromatic structure but with an amino group instead of glycine.

Uniqueness: this compound is unique due to the presence of the glycine moiety, which imparts different reactivity and biological activity compared to other nitroaromatic compounds.

Properties

IUPAC Name

2-(2,4,6-trinitroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O8/c13-7(14)3-9-8-5(11(17)18)1-4(10(15)16)2-6(8)12(19)20/h1-2,9H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMNUKMCHTIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553776
Record name N-(2,4,6-Trinitrophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032-44-6
Record name N-(2,4,6-Trinitrophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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